Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is an organic compound with a complex structure that includes bromine, fluorine, and trifluoromethyl groups
Mechanism of Action
Target of Action
The role of these targets can vary widely, from mediating signal transduction to catalyzing biochemical reactions .
Mode of Action
It’s known that the compound can undergo various chemical reactions such as free radical reactions . In these reactions, the compound may interact with its targets, leading to changes in their function or activity .
Biochemical Pathways
Based on its structure, it may be involved in reactions at the benzylic position . These reactions can have downstream effects on various biochemical pathways, potentially altering cellular processes .
Pharmacokinetics
Its molecular weight (29707 g/mol) and predicted density (1535 g/cm3) suggest that it may have certain bioavailability characteristics .
Result of Action
Based on its potential interactions with various targets and pathways, it may have diverse effects on cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate. For instance, the compound’s reactivity and behavior can be affected by factors such as temperature and pH . Additionally, the compound’s lipophilicity and electronegativity can impact its interactions with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate typically involves multiple stepsThe reaction conditions often require the use of inert atmospheres and organic solvents to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: Its derivatives may have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-5-fluorobenzoate
- Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate
- Ethyl 3-bromo-5-(trifluoromethyl)benzoate
Uniqueness
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzoate ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
IUPAC Name |
ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRYXVZYCSSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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